

# Mass Spectrometry of 4-Bromo-3-methylbutanal: A Comparative Guide

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## Compound of Interest

Compound Name: **4-Bromo-3-methylbutanal**

Cat. No.: **B8740463**

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This guide provides a comparative analysis of the mass spectrometric behavior of **4-bromo-3-methylbutanal** and its analogues. By presenting quantitative data, detailed experimental protocols, and visual representations of fragmentation pathways, this document serves as a valuable resource for the identification and characterization of these compounds.

## Mass Spectral Data Comparison

The following table summarizes the key mass spectral data obtained for 3-methylbutanal and an isomer of the target compound, 4-bromo-2-methylbutanal. While experimental data for **4-bromo-3-methylbutanal** is not publicly available, the analysis of its unbrominated analogue and a positional isomer provides critical insights into its expected fragmentation patterns.

Compound	Molecular Formula	Molecular Weight (g/mol)	Key Mass Fragments (m/z) and Relative Intensities
3-Methylbutanal	C <sub>5</sub> H <sub>10</sub> O	86.13	44 (100%), 43 (60%), 29 (55%), 57 (40%), 41 (35%), 27 (30%), 86 (M <sup>+</sup> , 5%)[1][2][3]
4-Bromo-2-methylbutanal (Isomer)	C <sub>5</sub> H <sub>9</sub> BrO	165.03	58 (99.99%), 55 (59.70%), 41 (26.60%), 84 (24.70%), 56 (21.40%)[4]
4-Bromo-3-methylbutanal (Predicted)	C <sub>5</sub> H <sub>9</sub> BrO	165.03	M <sup>+</sup> and M <sup>++2</sup> peaks (~1:1 ratio), fragments from $\alpha$ -cleavage, $\beta$ -cleavage, and loss of Br.

## Predicted Fragmentation of 4-Bromo-3-methylbutanal

The mass spectrum of **4-bromo-3-methylbutanal** is expected to exhibit characteristic features of both aldehydes and halogenated compounds. The presence of bromine, with its two major isotopes <sup>79</sup>Br and <sup>81</sup>Br in nearly equal abundance, will result in a distinctive isotopic pattern for the molecular ion (M<sup>+</sup>) and any bromine-containing fragments, appearing as two peaks of roughly equal intensity separated by two mass units (M<sup>+</sup> and M<sup>++2</sup>).

Key predicted fragmentation pathways include:

- $\alpha$ -Cleavage: Cleavage of the bond adjacent to the carbonyl group, leading to the loss of a hydrogen atom (M-1) or the formyl group (M-29).

- $\beta$ -Cleavage: Fission of the bond between the  $\alpha$  and  $\beta$  carbons, which can lead to the formation of various fragment ions.
- Loss of Bromine: Cleavage of the C-Br bond, resulting in a fragment at  $[M-Br]^+$ .
- McLafferty Rearrangement: A potential rearrangement involving the transfer of a  $\gamma$ -hydrogen to the carbonyl oxygen, followed by  $\beta$ -cleavage.

## Experimental Protocols

The following is a representative protocol for the analysis of **4-bromo-3-methylbutanal** and its analogues by Gas Chromatography-Mass Spectrometry (GC-MS), based on established methods for volatile and halogenated organic compounds.

### 3.1. Sample Preparation

A dilute solution of the analyte is prepared in a volatile organic solvent, such as dichloromethane or methanol. The typical concentration range for GC-MS analysis is 1-100  $\mu$ g/mL.

### 3.2. Gas Chromatography (GC) Conditions

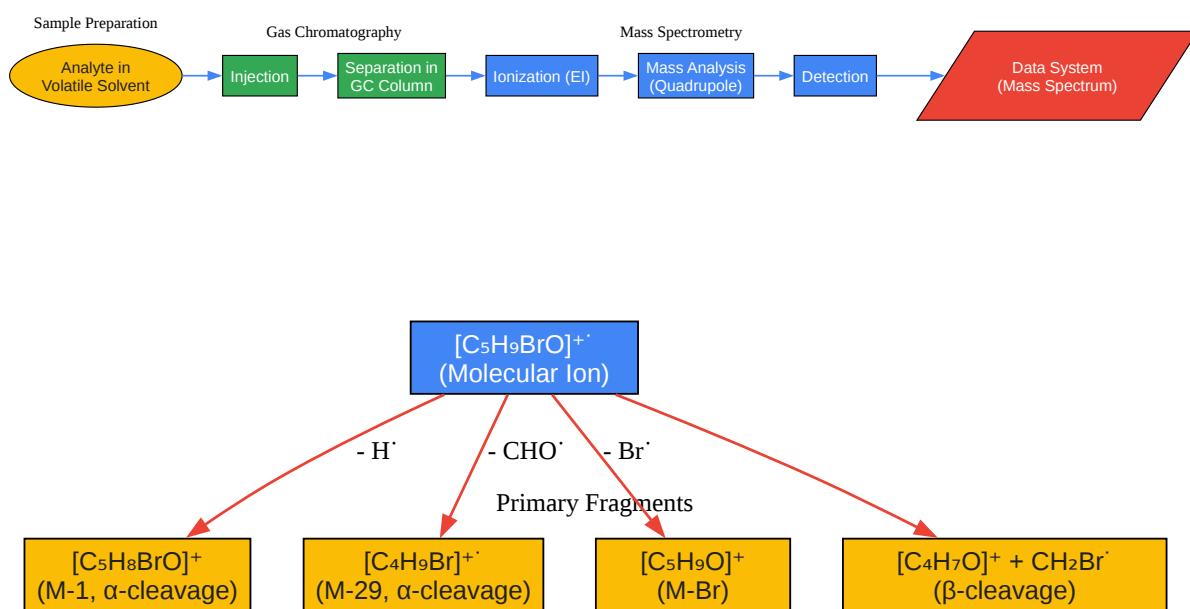
- Injector: Split/splitless inlet, typically operated in splitless mode for trace analysis.
- Injector Temperature: 250 °C.
- Column: A non-polar or medium-polarity capillary column, such as a 30 m x 0.25 mm ID x 0.25  $\mu$ m film thickness DB-5ms or equivalent.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Oven Temperature Program:
  - Initial temperature: 40 °C, hold for 2 minutes.
  - Ramp: Increase to 250 °C at a rate of 10 °C/min.
  - Final hold: Hold at 250 °C for 5 minutes.

### 3.3. Mass Spectrometry (MS) Conditions

- Ionization Mode: Electron Ionization (EI).
- Ionization Energy: 70 eV.
- Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- Mass Range: m/z 35-300.
- Scan Rate: 2 scans/second.

## Visualization of Mass Spectrometry Workflow and Fragmentation

The following diagrams illustrate the general workflow for GC-MS analysis and the predicted primary fragmentation pathways for **4-bromo-3-methylbutanal**.



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